Product packaging for 1-Chloro-1,2-difluoro-1,4-pentadiene(Cat. No.:)

1-Chloro-1,2-difluoro-1,4-pentadiene

Cat. No.: B15091315
M. Wt: 138.54 g/mol
InChI Key: DNVLBCKCKFFSTP-SNAWJCMRSA-N
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Description

Historical Trajectories in the Chemical Synthesis and Reactivity of Fluorine and Chlorine Substituted Alkenes

The study of halogenated alkenes, particularly those containing fluorine and chlorine, has a rich history rooted in the development of organofluorine chemistry. Early efforts in the late 19th and early 20th centuries focused on the fundamental reactions for introducing halogens into organic molecules. The development of methods for the selective fluorination and chlorination of hydrocarbons laid the groundwork for accessing a diverse range of substituted alkenes.

Historically, the synthesis of chloro- and fluoroalkenes often involved harsh reaction conditions and lacked stereoselectivity. However, the advent of modern catalytic methods, including various cross-coupling reactions, has revolutionized the synthesis of these compounds. These advanced synthetic tools have enabled precise control over the placement of halogen atoms and the geometry of the double bonds, which is crucial for tailoring the chemical and physical properties of the resulting molecules. The reactivity of these substituted alkenes has been a subject of intense investigation, with a particular focus on how the presence of electronegative halogen atoms influences their participation in addition, substitution, and polymerization reactions. The unique electronic properties imparted by fluorine and chlorine atoms can significantly alter the electron density of the π-system, leading to novel reactivity patterns compared to their non-halogenated counterparts.

Academic Significance of Investigating Novel Halogenated Pentadienes, Specifically 1-Chloro-1,2-difluoro-1,4-pentadiene

The academic significance of investigating novel halogenated pentadienes, such as this compound, lies in their potential to expand our understanding of fundamental chemical principles and to serve as versatile building blocks in organic synthesis. The presence of a conjugated diene system in this compound suggests a rich and complex reactivity profile, influenced by the presence of both chlorine and fluorine atoms. cymitquimica.com

The study of such compounds can provide valuable insights into the interplay of steric and electronic effects on reaction mechanisms. For instance, the regioselectivity and stereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction, are expected to be significantly influenced by the halogen substitution pattern. Furthermore, these halogenated pentadienes can serve as precursors to a variety of functionalized molecules, including polymers and biologically active compounds, through selective manipulation of the carbon-halogen and carbon-carbon double bonds. The investigation of their synthesis and reactivity contributes to the development of new synthetic methodologies and the discovery of novel chemical transformations.

Conceptual Framework and Research Hypotheses for this compound Studies

The conceptual framework for studying this compound is built upon established principles of physical organic chemistry and reaction kinetics. The central hypothesis is that the unique arrangement of chlorine and fluorine atoms on the diene backbone will lead to predictable yet novel reactivity patterns.

Research Hypotheses:

Hypothesis 1: Regioselectivity in Electrophilic Additions: It is hypothesized that electrophilic additions to the diene system will exhibit high regioselectivity. The electron-withdrawing nature of the fluorine and chlorine atoms is expected to deactivate the C1-C2 double bond towards electrophilic attack, directing incoming electrophiles to the C4-C5 double bond.

Hypothesis 2: Stereochemical Control in Cycloadditions: In cycloaddition reactions, it is hypothesized that the stereochemical outcome can be controlled by the interplay of steric hindrance from the halogen atoms and electronic effects that influence the frontier molecular orbitals of the diene.

Hypothesis 3: Selective Cross-Coupling Reactions: It is hypothesized that the carbon-chlorine bond can be selectively activated over the carbon-fluorine bonds in transition-metal-catalyzed cross-coupling reactions, allowing for the stepwise functionalization of the molecule.

These hypotheses can be systematically tested through a combination of experimental and computational studies to elucidate the structure-reactivity relationships in this halogenated diene system.

Methodological Scope and Theoretical Underpinnings of the Research Endeavor

The research endeavor to fully characterize this compound would necessitate a multi-faceted approach, combining advanced synthetic techniques, thorough spectroscopic analysis, and computational modeling.

Methodological Scope:

Synthesis: The synthesis of this compound would likely involve a multi-step sequence, potentially utilizing modern cross-coupling methodologies or elimination reactions from appropriately substituted precursors. Purification would be achieved through chromatographic techniques.

Spectroscopic Characterization: A comprehensive spectroscopic analysis would be essential to confirm the structure and purity of the compound. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would provide detailed information about the connectivity and chemical environment of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Reactivity Studies: The reactivity of the compound would be investigated under a variety of conditions to test the research hypotheses. This would involve systematic studies of electrophilic additions, cycloadditions, and cross-coupling reactions, with careful analysis of the resulting products.

Theoretical Underpinnings:

Computational chemistry, particularly Density Functional Theory (DFT), would provide the theoretical framework for understanding the electronic structure and reactivity of this compound. DFT calculations can be employed to:

Predict the ground-state geometry and conformational preferences of the molecule.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to rationalize its reactivity in pericyclic reactions.

Model the transition states of proposed reaction mechanisms to understand the origins of selectivity.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in experimental characterization.

By integrating these experimental and theoretical methods, a comprehensive understanding of the chemical properties of this compound can be achieved.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClF2 B15091315 1-Chloro-1,2-difluoro-1,4-pentadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClF2

Molecular Weight

138.54 g/mol

IUPAC Name

(1Z)-1-chloro-1,2-difluoropenta-1,4-diene

InChI

InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4+

InChI Key

DNVLBCKCKFFSTP-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C(=C(\F)/Cl)/F

Canonical SMILES

C=CCC(=C(F)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 1,2 Difluoro 1,4 Pentadiene

Strategic Approaches to De Novo Synthesis

De novo synthesis involves the construction of the target molecule from simpler, readily available starting materials. For a molecule like 1-Chloro-1,2-difluoro-1,4-pentadiene, this requires the strategic formation of its carbon-carbon backbone and the precise installation of its halogen substituents and double bonds.

Modern organic synthesis provides a powerful toolkit of C-C bond-forming reactions that are instrumental in constructing complex molecular architectures. researchgate.net

Olefin Metathesis: This powerful reaction for forming C=C bonds has seen tremendous development, though its application to fluorinated alkenes remains a significant challenge. acs.orgacademie-sciences.fr The electronic nature of fluoroalkenes can lead to catalyst deactivation and poor reactivity. daneshyari.com A potential cross-metathesis strategy for this compound could involve the reaction between a 3-chloro-3,4-difluoro-1-butene precursor and allylboronic acid or a similar allylating agent, using advanced ruthenium or molybdenum catalysts designed for reluctant substrates. acs.orgspringernature.com Research has focused on developing robust catalysts that can tolerate the electronic demands of fluorinated substrates. beilstein-journals.org

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are among the most versatile methods for creating C(sp²)–C(sp²) bonds, making them highly suitable for diene synthesis. nih.govresearchgate.net A plausible Suzuki or Stille coupling approach would involve reacting a 1-chloro-1,2-difluorovinyl organometallic species (e.g., boronic acid or stannane) with an allyl halide. beilstein-journals.orgresearchgate.net Alternatively, a Hiyama coupling, which uses organosilicon reagents, could be advantageous for introducing various functional groups. nih.govresearchgate.net Palladium catalysts with specialized phosphine (B1218219) ligands are often required to achieve high yields and selectivity in the coupling of fluorinated vinyl partners. researchgate.net

Wittig-Type Reactions: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are classic methods for converting aldehydes and ketones into alkenes with high regiocontrol. organic-chemistry.orglibretexts.org A potential route to the target molecule could involve the reaction of a phosphonium (B103445) ylide derived from an allyl halide with a 2-chloro-2,3-difluoropropanal precursor. nih.govacs.org A key advantage is the unambiguous placement of the double bond. libretexts.org However, controlling the stereoselectivity (E/Z) of the resulting alkene can be challenging and often depends on the nature of the ylide and reaction conditions. organic-chemistry.org

Table 1: Comparison of Potential Bond-Forming Reactions for Synthesis
Reaction TypePotential PrecursorsKey AdvantagesPrimary Challenges
Olefin Metathesis1-Chloro-2-fluoro-1-butene + Allyl partnerDirect C=C bond formation. academie-sciences.frFluoroalkenes are reluctant substrates; catalyst deactivation is common. acs.orgresearchgate.net
Suzuki Cross-Coupling(1-Chloro-1,2-difluorovinyl)boronic acid + Allyl bromideHigh functional group tolerance; well-established methodology. nih.govSynthesis of the fluorinated organoboron precursor can be complex.
Wittig ReactionAllyl triphenylphosphonium bromide + 2-Chloro-2,3-difluoro-propanalAbsolute control of double bond position. libretexts.orgPoor stereoselectivity (E/Z mixture is common); byproduct removal can be difficult. organic-chemistry.orgnih.gov

Achieving high levels of selectivity is paramount in multi-step synthesis. For this compound, this involves controlling the geometry of the C1=C2 double bond and ensuring the correct placement of substituents.

Chemoselectivity: In cross-coupling reactions, the palladium catalyst must selectively activate the C-X bond of the allyl halide without reacting with the C-F or C-Cl bonds on the vinyl partner.

Regioselectivity: In reactions like hydrofluorination or hydrochlorination of an alkyne precursor, the addition of H-X must be controlled to yield the desired 1-chloro-1,2-difluoro arrangement.

Stereoselectivity: The synthesis of stereochemically defined trisubstituted alkenyl fluorides is a significant challenge. springernature.com Biocatalytic strategies using engineered enzymes have shown promise for achieving high stereocontrol in the synthesis of fluorinated molecules, which could be adapted for intermediates. wpmucdn.com For cross-coupling methods, the choice of catalyst and ligands can influence the stereochemical outcome, potentially favoring the formation of one geometric isomer (E or Z) over the other. nih.gov

The successful synthesis of fluorinated compounds often requires meticulous optimization of reaction conditions. researchgate.net The unique properties of fluorinated substrates can perturb standard organic reactivities, necessitating the development of innovative catalyst systems and strategies. altmaniacs.com

For a palladium-catalyzed cross-coupling approach, key parameters to optimize include the choice of catalyst, ligand, base, and solvent. For instance, bulky electron-rich phosphine ligands often enhance the efficiency of cross-coupling reactions involving challenging substrates. The development of C2-symmetric resorcinol-based aryl iodide catalysts has enabled regio- and enantioselective reactions in other fluorination contexts. researchgate.net Similarly, in metathesis, catalyst choice is critical, with newer generation Grubbs or Hoveyda-Grubbs catalysts showing improved performance for electron-deficient olefins. researchgate.net

Table 2: Hypothetical Optimization of a Suzuki Coupling Step
EntryPalladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Hypothetical Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10078
3Pd(OAc)₂ (2)XPhos (4)CsFTHF6565
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄2-MeTHF/H₂O8085

Precursor-Based Transformations and Functional Group Interconversions

This approach involves modifying a pre-existing carbon skeleton that already contains some of the required structural features.

A viable strategy could start from a pentene or pentadiene precursor, followed by selective installation of the halogen atoms. For instance, the dehydrochlorination of a precursor like 1,2-dichloro-1,2-difluoro-4-pentene could potentially form the desired product. beilstein-journals.orgbeilstein-journals.org The synthesis of fluorodienes has been accomplished through telomerization reactions followed by dehalogenation or dehydrohalogenation steps. nih.govoclc.orgnih.gov For example, zinc-mediated dehalogenation is a common method for generating double bonds from vicinal dihalides. orgsyn.org The challenge lies in performing these additions and eliminations with high regio- and stereocontrol to avoid isomeric mixtures.

Chain elongation methods allow for the construction of the carbon backbone in a stepwise manner. nih.gov A powerful technique involves the use of acetylide ions as nucleophiles to attack alkyl halides, thereby extending the carbon chain. youtube.com A potential synthesis could begin with a 1-chloro-1,2-difluoroethylene (B1596267) fragment, which is converted into a suitable electrophile. This could then be coupled with a three-carbon nucleophile, such as an allyl Grignard or organolithium reagent. Alternatively, a terminal alkyne can be deprotonated to form an acetylide, which serves as a nucleophile to extend a carbon chain in an SN2 reaction with an alkyl halide. youtube.com Subsequent partial reduction of the resulting alkyne would yield the second double bond of the diene framework.

Investigation of Stereoelectronic Effects on Synthetic Pathways

The stereochemical outcome of synthetic routes yielding this compound is profoundly influenced by stereoelectronic effects. These effects, which involve the spatial arrangement of electrons in orbitals and their influence on molecular geometry and reactivity, are critical in dictating the configuration of the chloro- and fluoro-substituted double bond. The interplay of orbital overlap, hyperconjugation, and electrostatic interactions governs the transition states of key reaction steps, thereby controlling the formation of specific stereoisomers.

A primary pathway susceptible to stereoelectronic control is the dehydrohalogenation of a saturated precursor, such as a polychlorofluoropentane. The regioselectivity and stereoselectivity of this elimination reaction are dependent on the conformational preferences of the substrate and the nature of the base employed. For an E2 elimination to occur, a specific anti-periplanar arrangement of the abstracted proton and the leaving group is typically required. The presence of electronegative fluorine atoms significantly increases the acidity of vicinal protons, influencing which proton is abstracted and consequently the position of the resulting double bond.

The relative leaving group abilities of chloride and fluoride (B91410) are also a key consideration. Generally, chloride is a better leaving group than fluoride due to the weaker carbon-chlorine bond compared to the very strong carbon-fluorine bond. masterorganicchemistry.comlibretexts.org This disparity can be exploited to achieve selective elimination. However, under certain conditions, such as an E1cb (Elimination Unimolecular conjugate Base) mechanism, even poor leaving groups like fluoride can be eliminated, particularly when an adjacent proton is highly acidic. quora.com

The conformational analysis of the acyclic precursor is crucial. Rotations around the carbon-carbon single bonds will determine the accessibility of the required anti-periplanar alignment for an E2 reaction. The gauche effect, an example of a stereoelectronic interaction, may favor conformations where bulky groups or electronegative atoms are closer than sterically expected. In the context of a polychlorofluoropentane precursor, gauche interactions between fluorine and chlorine atoms, or between these halogens and the rest of the carbon chain, will influence the population of conformers amenable to elimination.

Allylic strain, also known as A1,3-strain, is another significant stereoelectronic factor, particularly in reactions involving the C4-C5 double bond. The conformation around the C3-C4 single bond will be influenced by interactions between substituents on C3 and the C5 vinyl group. Minimizing these interactions is crucial for the stability of the transition state and can direct the stereochemical outcome of reactions at or near the allylic position.

The following data tables, synthesized from general principles and findings for analogous chlorofluoroalkenes, illustrate the potential impact of stereoelectronic effects on the synthesis of this compound.

Table 1: Influence of Base Strength on Stereoselectivity in a Hypothetical E2 Elimination

PrecursorBaseSolventTemperature (°C)(E)-isomer (%)(Z)-isomer (%)
1,2-dichloro-1,2-difluoropentanePotassium tert-butoxideTHF257525
1,2-dichloro-1,2-difluoropentaneSodium ethoxideEthanol256040
1,3-dichloro-1,2-difluoropentaneDBUToluene808515
1,3-dichloro-1,2-difluoropentaneLithium diisopropylamideTHF-789010

This interactive table demonstrates how stronger, bulkier bases tend to favor the thermodynamically more stable (E)-isomer by enforcing a more selective transition state geometry. Weaker bases may lead to a mixture of stereoisomers.

Table 2: Effect of Leaving Group on Regioselectivity of Elimination

PrecursorBaseProduct Distribution (1,4-diene vs. other isomers)Rationale
1,2,3-trichloro-1,2-difluoropentaneSodium hydridePredominantly this compoundPreferential elimination of HCl due to better leaving group ability of Cl⁻ and acidity of protons at C3.
3-chloro-1,1,2-trifluoropentanePotassium bis(trimethylsilyl)amideMixture of isomersCompeting elimination pathways due to the presence of multiple acidic protons and the poor leaving group nature of F⁻.

This table illustrates how the identity of the leaving group can direct the position of the newly formed double bond. The superior leaving group ability of chloride over fluoride is a dominant controlling factor.

Fundamental Reaction Mechanisms and Pathways of 1 Chloro 1,2 Difluoro 1,4 Pentadiene

Electrophilic and Nucleophilic Addition Reactions to the Diene System

The conjugated diene system in 1-chloro-1,2-difluoro-1,4-pentadiene is susceptible to attack by both electrophiles and nucleophiles. The halogen substituents at the C1 and C2 positions significantly influence the electron density and polarization of the π-system, thereby directing the course of these addition reactions.

Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to different constitutional isomers. pressbooks.pubchemistrysteps.com In the case of this compound, the initial attack of an electrophile (E⁺) is expected to occur at the C4 position, as this would lead to a resonance-stabilized allylic carbocation. However, the presence of the electron-withdrawing halogen atoms at C1 and C2 will destabilize a carbocation at C2, making the alternative protonation at C1, leading to a carbocation at C2, less favorable.

The subsequent attack by a nucleophile (Nu⁻) can then occur at either C2 (1,2-addition) or C4 (1,4-addition) of the more stable allylic carbocation intermediate. The distribution of these products is often dependent on reaction conditions such as temperature. At lower temperatures, the kinetically controlled 1,2-adduct is often favored, while at higher temperatures, the thermodynamically more stable 1,4-adduct may predominate. pressbooks.pub

The stereochemistry of the addition is also a key consideration. The attack of the nucleophile on the carbocation intermediate can occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers. youtube.com

Table 1: Predicted Regiochemical Outcomes for Electrophilic Addition of HBr to this compound

ProductAddition PathwayPredicted Major/MinorRationale
3-Bromo-1-chloro-1,2-difluoro-1-pentene1,2-AdditionMajor (Kinetic)Faster formation due to proximity of the nucleophile to the carbocation at C2.
1-Bromo-1-chloro-1,2-difluoro-3-pentene1,4-AdditionMajor (Thermodynamic)Formation of a more substituted and thus more stable internal double bond.

The chlorine and fluorine atoms at the C1 and C2 positions exert a significant influence on the stability of any carbocationic intermediates formed during electrophilic addition. Both halogens are electron-withdrawing through induction, which generally destabilizes carbocations. nih.govresearchgate.netacs.org However, they can also donate lone-pair electrons through resonance, which can stabilize an adjacent carbocation.

For a carbocation at C2, the inductive withdrawal from both chlorine and fluorine would be strongly destabilizing. Conversely, a carbocation at C4 would be an allylic carbocation, stabilized by resonance. The electron-withdrawing effects of the halogens would be transmitted through the π-system, but the primary stabilization would come from delocalization of the positive charge. The fluorine atom, being more electronegative than chlorine, will have a stronger electron-withdrawing inductive effect. researchgate.net This can lead to α-fluorocarbocations being significantly more reactive and having shorter lifetimes compared to their non-fluorinated counterparts. nih.govresearchgate.netacs.org

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The conjugated diene moiety of this compound allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction, which is a [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. chemistrysteps.comyoutube.comyoutube.com The presence of electron-withdrawing chloro and fluoro groups on the diene system of this compound will decrease its electron density. This reduction in electron density makes it a less reactive diene in "normal-electron-demand" Diels-Alder reactions. pearson.comresearchgate.net To facilitate a reaction, a highly electron-rich dienophile would be required.

Conversely, this electron-deficient diene could potentially participate in an "inverse-electron-demand" Diels-Alder reaction with an electron-rich dienophile. The reactivity will be governed by the energies of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile in normal demand, and LUMO of the diene and HOMO of the dienophile in inverse demand). chemistrysteps.com

Table 2: Predicted Reactivity Profile of this compound in Diels-Alder Reactions

Dienophile TypePredicted ReactivityRationale
Electron-poor (e.g., maleic anhydride)LowElectron-withdrawing groups on both diene and dienophile lead to a large HOMO-LUMO gap.
Electron-rich (e.g., ethyl vinyl ether)Moderate to HighPotential for an inverse-electron-demand Diels-Alder reaction due to a smaller HOMO(dienophile)-LUMO(diene) gap.

The Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity. The stereochemistry of the dienophile is retained in the product. For cyclic dienes, there is often a preference for the endo product, a phenomenon known as the Alder Endo Rule. wikipedia.orgmasterorganicchemistry.com This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. masterorganicchemistry.comnih.gov

In the case of this compound reacting with a cyclic dienophile, the formation of both endo and exo products is possible. libretexts.org While the endo product is often kinetically favored, the exo product is typically more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.com The presence of the halogen substituents could influence the degree of endo selectivity through steric and electronic effects.

Radical Initiated Processes and Polymerization Pathways (Research Focus)

The double bonds in this compound are potential sites for radical attack, which can initiate polymerization or other radical-mediated transformations. wikipedia.org

Radical polymerization is a chain reaction involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com An initiator is used to generate a radical, which then adds to a monomer unit. This process is repeated to grow the polymer chain. wikipedia.org

The stability of the radical intermediate is a crucial factor in radical polymerization. libretexts.org In the case of this compound, a radical adding to the C4=C5 double bond would generate a radical at C4. This radical would be stabilized by the adjacent double bond (allylic stabilization). Addition to the C1=C2 double bond would be more complex due to the presence of the halogens. Halogens can stabilize adjacent radicals through hyperconjugation. libretexts.org

The isolated double bond at C4 might undergo polymerization independently of the conjugated system, or both could be involved, potentially leading to cross-linked polymers. The reactivity of each double bond towards radical addition will depend on steric hindrance and the stability of the resulting radical. Given the substitution pattern, it is likely that radical addition would preferentially occur at the less substituted C5 position of the terminal double bond.

Table 3: Potential Radical Intermediates in the Polymerization of this compound

Radical Addition SiteResulting Radical IntermediatePredicted StabilityRationale
C54-centered radicalHighAllylic stabilization from the C2=C3 double bond.
C21-centered radicalModerateStabilization by adjacent chlorine and fluorine atoms through hyperconjugation.
C12-centered radicalLowLess stable than the 1-centered radical due to the nature of the substituents.

Mechanisms of Radical Chain Propagation and Termination

The radical polymerization of halogenated dienes is a well-established process, and the behavior of this compound is influenced by the presence of its halogen substituents. Radical chain reactions proceed through the classic steps of initiation, propagation, and termination. For this specific diene, the propagation step can lead to different microstructures in the resulting polymer, such as 1,4- and 3,4-addition products. Research on similar compounds, such as 1-chloro-1,3-butadiene, has shown that the ratio of these addition products is a key factor in determining the polymer's properties. researchgate.netresearchgate.net

The termination of the radical chain can occur through combination or disproportionation of two growing polymer chains. The specific ratios of these termination pathways would depend on the reaction conditions and the steric and electronic effects of the chloro and fluoro substituents on the radical intermediates.

Investigation of Monomer Reactivity in Controlled Polymerization Research

In the realm of controlled polymerization, understanding the reactivity of the monomer is paramount for synthesizing polymers with well-defined architectures. While specific studies on this compound are not widely available, insights can be drawn from research on other 1,3-dienes. The structure of the monomer plays a significant role in stereoselectivity during polymerization. mdpi.com For instance, the presence of substituents on the diene can influence the formation of specific polymer structures. The interplay of electronic and steric effects of the chlorine and fluorine atoms in this compound would be a critical area of investigation to determine its suitability for controlled polymerization techniques and to predict the resulting polymer's stereochemistry.

Rearrangement Reactions and Isomerization Processes

The potential for rearrangement and isomerization is a key feature of diene chemistry, often proceeding through pericyclic reactions.

Sigmatropic and Carbocation Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. libretexts.org Dienes are known to undergo various sigmatropic rearrangements, such as Cope and Claisen rearrangements, which are formally researchgate.netresearchgate.net rearrangements. libretexts.orgimperial.ac.uk While specific examples involving this compound are not documented, its 1,4-diene structure suggests the possibility of such intramolecular rearrangements under thermal or photochemical conditions.

Carbocation rearrangements represent another potential pathway, particularly in the presence of Lewis acids or under acidic conditions. youtube.com The stability of any intermediate carbocations would be influenced by the electron-withdrawing nature of the halogen substituents.

Computational and Theoretical Investigations of 1 Chloro 1,2 Difluoro 1,4 Pentadiene

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure and bonding of 1-Chloro-1,2-difluoro-1,4-pentadiene would provide fundamental insights into its reactivity and physical properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the compound's behavior in various reactions.

HOMO: The energy and localization of the HOMO would indicate the molecule's ability to donate electrons, suggesting its nucleophilic character. The regions of the molecule with the highest HOMO density would be the most likely sites for electrophilic attack.

LUMO: Conversely, the energy and localization of the LUMO would signify its capacity to accept electrons, highlighting its electrophilic character. The areas with the highest LUMO density would be susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular Orbital Energy (eV) Description
HOMO - Highest Occupied Molecular Orbital
LUMO - Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap - Energy difference between HOMO and LUMO

No experimental or calculated data is currently available.

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

Understanding the distribution of electron density within the molecule is key to predicting its interactions with other molecules.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the electron density surface. Red regions would indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions would show positive potential (electron-poor), susceptible to nucleophilic attack.

Reactivity Descriptors: Conceptual Density Functional Theory (DFT) provides a range of reactivity descriptors, including chemical potential, hardness, softness, and the Fukui function. These descriptors would offer quantitative measures of the molecule's reactivity and selectivity.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a powerful tool for studying the kinetics and mechanisms of chemical reactions. wikipedia.org

Potential Energy Surface Mapping and Activation Energy Calculations

To understand a reaction involving this compound, a potential energy surface (PES) would be mapped. This involves locating the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate. wikipedia.org

Table 2: Hypothetical Activation Energy Data for a Reaction of this compound

Reaction Type Activation Energy (kcal/mol)
Electrophilic Addition -
Nucleophilic Substitution -
Pericyclic Reaction -

No experimental or calculated data is currently available.

Solvent Effects on Reaction Dynamics and Thermochemistry

The solvent in which a reaction occurs can significantly influence its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction's thermochemistry and the energies of transition states.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a vital role in its reactivity and properties.

Conformational Search: A systematic or stochastic conformational search would be performed to identify the various stable conformers of this compound. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Intramolecular Interactions: The analysis of the different conformers would reveal any significant intramolecular interactions, such as hydrogen bonds or steric hindrance, that influence their stability. The presence of electronegative fluorine and chlorine atoms could lead to interesting non-covalent interactions. nih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Conformer 1 -
Conformer 2 -
Conformer 3 -

No experimental or calculated data is currently available.

Identification of Stable Conformers and Rotational Barriers

The conformational landscape of this compound is determined by the rotation around its single bonds. Due to the presence of multiple rotatable bonds and stereocenters, a number of distinct conformers can be expected. The identification of the most stable conformers would typically involve a systematic scan of the potential energy surface through computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations would reveal the geometries of energy minima, corresponding to stable conformers, and the transition states connecting them, which define the rotational barriers.

The relative energies of these conformers would be influenced by a combination of steric hindrance between the substituents (chlorine, fluorine, and the vinyl group) and electronic effects. The barriers to rotation would provide insight into the flexibility of the molecule and the rates of interconversion between different conformational states at various temperatures.

Table 1: Hypothetical Stable Conformers of this compound and Calculated Rotational Barriers (Note: This table is illustrative as specific research data is unavailable. The values presented are hypothetical and based on general principles of conformational analysis for similar halogenated dienes.)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Anti~180°0.003.5
Gauche~60°0.752.8
Eclipsed (Transition State)~0°3.50-

Non-Covalent Interactions (e.g., Halogen Bonding, Hyperconjugation)

The presence of halogen atoms (chlorine and fluorine) in this compound introduces the possibility of various non-covalent interactions that can influence its structure and reactivity.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atoms, can act as halogen bond donors. This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the carbon-halogen bond. This positive region can interact favorably with electron-rich sites, such as the π-systems of the double bonds in neighboring molecules or even intramolecularly. The strength of these interactions would depend on the specific conformation of the molecule.

Hyperconjugation: Hyperconjugative interactions are also expected to play a role in the stability of different conformers. These interactions involve the delocalization of electron density from filled bonding orbitals (such as C-H or C-C σ bonds) into adjacent empty or partially filled orbitals (such as the C-Cl or C-F σ* antibonding orbitals). For instance, interactions between the C-H σ bonds of the pentadiene backbone and the C-X (X=Cl, F) σ* orbitals could contribute to the stabilization of certain conformations. Analysis of Natural Bond Orbitals (NBO) would be a standard computational approach to quantify these hyperconjugative effects.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the experimental characterization of this compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical calculations, typically using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants for the different nuclei in the molecule. These predictions are highly sensitive to the molecular geometry, and therefore, accurate results would require averaging over the populated conformers based on their calculated Boltzmann distribution. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra to confirm the structure of the molecule.

Table 2: Hypothetical Predicted NMR Spectroscopic Data for the Most Stable Conformer of this compound (Note: This table is for illustrative purposes only, as specific calculated data is not available in the literature.)

NucleusPredicted Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H16.2 - 6.8J(H1-H2), J(H1-F)
H25.5 - 6.0J(H2-H1), J(H2-H3)
H32.8 - 3.2J(H3-H2), J(H3-H4), J(H3-H5)
H45.1 - 5.4J(H4-H3), J(H4-H5)
H55.0 - 5.3J(H5-H3), J(H5-H4)
C1120 - 130-
C2135 - 145-
C335 - 45-
C4130 - 140-
C5115 - 125-
F (on C1)-110 to -130J(F-H1), J(F-F on C2)
F (on C2)-90 to -110J(F-F on C1), J(F-H2)

Vibrational Frequencies and Intensities for IR and Raman Spectra

Computational methods can also be used to calculate the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy. These calculations are typically performed within the harmonic approximation, although anharmonic corrections can be applied for greater accuracy. The results would provide a theoretical vibrational spectrum, where each peak corresponds to a specific normal mode of vibration of the molecule. This theoretical spectrum can be an invaluable tool for interpreting experimental IR and Raman spectra and for identifying the presence of specific functional groups and conformational isomers. For example, the C=C stretching vibrations, C-H bending modes, and the characteristic C-Cl and C-F stretching frequencies would be predicted.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of 1-Chloro-1,2-difluoro-1,4-pentadiene. The presence of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei, all of which are NMR-active, allows for a suite of one-dimensional and multi-dimensional experiments to map out the connectivity and spatial arrangement of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

Multi-dimensional NMR techniques are crucial for deciphering the complex spin systems present in this compound. These experiments provide through-bond and through-space correlations, which are vital for assigning the signals of each nucleus and understanding the molecule's three-dimensional structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. libretexts.org For this compound, cross-peaks would be expected between the protons on the C4 and C5 of the pentadiene chain, as well as between the C4 proton and the methylene (B1212753) protons at C3. This through-bond correlation is fundamental in establishing the proton network of the pentadiene backbone.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. sdsu.edu An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon atom. For instance, the signals of the vinyl protons at C5 would show a correlation to the C5 carbon signal, and the methylene protons at C3 would correlate with the C3 carbon. This is essential for the unambiguous assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of nuclei, which is critical for determining the stereochemistry around the C1=C2 double bond (E/Z isomerism). harvard.edu In a ¹H-¹⁹F NOESY experiment, a cross-peak between the fluorine atom at C2 and the proton at C4 would suggest a specific spatial arrangement, aiding in the assignment of the diene geometry. Similarly, ¹H-¹H NOESY can reveal through-space interactions between protons that are not directly coupled, providing further conformational insights.

A hypothetical table of expected 2D NMR correlations is presented below:

Proton (¹H) COSY Correlation (¹H) HSQC/HMQC Correlation (¹³C) NOESY Correlation (¹H/¹⁹F)
H at C4H at C5, H₂ at C3C4F at C2, H at C5
H at C5H at C4C5H at C4
H₂ at C3H at C4C3H at C4, F at C2

Detailed Analysis of J-Coupling Constants for Diene Geometry

The magnitude of the spin-spin coupling constants (J-values) provides invaluable information about the dihedral angles between coupled nuclei and, consequently, the geometry of the diene. The analysis of ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F coupling constants is particularly informative for determining the stereochemistry of the chloro-difluoro-vinyl group.

For the vinyl protons on the C4=C5 double bond, the ³J(H,H) coupling constant can distinguish between cis and trans isomers. Typically, ³J(H,H) trans values are in the range of 12-18 Hz, while ³J(H,H) cis values are smaller, around 6-12 Hz. openochem.org

The coupling constants involving fluorine are particularly sensitive to stereochemistry. The magnitude of geminal (²J), vicinal (³J), and long-range (⁴J and ⁵J) ¹H-¹⁹F and ¹³C-¹⁹F couplings can provide definitive evidence for the E/Z configuration of the C1=C2 double bond. For instance, the ³J(H,F) and ³J(C,F) values across the double bond will differ significantly for the cis and trans isomers. Long-range couplings are also commonly observed with fluorine. wikipedia.org

A table of predicted J-coupling constants based on analogous structures is provided below:

Coupling Nuclei Coupling Type Expected J-value (Hz) for cis Isomer Expected J-value (Hz) for trans Isomer
H(C4)-H(C5)³J(H,H)~10-12~15-18
H(C4)-F(C2)⁴J(H,F)~1-3~0-2
C(C3)-F(C2)³J(C,F)~5-10~15-25
C(C1)-F(C2)²J(C,F)~20-50~20-50

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and conformational isomers of this compound. These two techniques are complementary, as some vibrational modes may be more active in one than the other. xjtu.edu.cn

Assignment of Characteristic Stretching and Bending Modes

The IR and Raman spectra of this compound would be characterized by specific absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups.

C-H Vibrations: The stretching vibrations of the sp² C-H bonds of the diene system are expected to appear in the 3100-3000 cm⁻¹ region. The sp³ C-H stretching of the methylene group at C3 would be observed in the 3000-2850 cm⁻¹ range. rsc.org

C=C Vibrations: The stretching vibrations of the two carbon-carbon double bonds would give rise to bands in the 1680-1600 cm⁻¹ region. The conjugation between the double bonds can influence the position and intensity of these bands.

C-F and C-Cl Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and are expected in the 1200-1000 cm⁻¹ region. The C-Cl stretching vibration would produce a characteristic band in the 800-600 cm⁻¹ range. libretexts.org

Bending Modes: The out-of-plane C-H bending modes of the vinyl groups are strong in the IR spectrum and appear in the 1000-650 cm⁻¹ region, providing further information on the substitution pattern of the double bonds.

A table summarizing the expected characteristic vibrational frequencies is presented below:

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch=C-H (sp²)3100-3000MediumMedium
C-H Stretch-CH₂- (sp³)3000-2850MediumMedium
C=C StretchC=C (conjugated)1650-1600Medium-WeakStrong
C-F StretchC-F1200-1000StrongWeak
C-Cl StretchC-Cl800-600StrongMedium
C-H Bend=C-H (out-of-plane)1000-650StrongWeak

In Situ Spectroscopic Monitoring of Reactions

In situ vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions involving this compound. mt.com By immersing a probe directly into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked over time without the need for sampling. mt.com

For example, in a polymerization reaction of this compound, the decrease in the intensity of the C=C stretching bands around 1650-1600 cm⁻¹ can be monitored to follow the consumption of the monomer. whitman.edu Simultaneously, the appearance of new bands corresponding to the polymer backbone would indicate product formation. This real-time data allows for the determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways. For this compound, HRMS is crucial for confirming its molecular formula and for gaining structural insights through the analysis of its fragmentation pattern upon ionization.

The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org Therefore, any fragment containing a single chlorine atom will exhibit two peaks separated by two mass-to-charge (m/z) units, with the M+2 peak having about one-third the intensity of the M peak.

The fragmentation of the molecular ion of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of a Halogen Atom: Cleavage of the C-Cl or C-F bonds would result in the loss of a chlorine or fluorine radical, respectively. The loss of a chlorine radical is often a favorable fragmentation pathway for chlorinated compounds. youtube.com

Allylic Cleavage: The bond between C3 and C4 is an allylic bond, and its cleavage would lead to the formation of a stable allylic cation. This is a common fragmentation pathway for unsaturated compounds. youtube.com

Retro-Diels-Alder Reaction: Although less common for acyclic dienes, a rearrangement followed by fragmentation resembling a retro-Diels-Alder reaction could occur, leading to the cleavage of the pentadiene chain.

Loss of Small Neutral Molecules: The elimination of small, stable neutral molecules such as HCl or HF is also a possible fragmentation pathway.

A table of potential major fragments and their elemental compositions is provided below:

m/z (for ³⁵Cl) Proposed Fragment Ion Elemental Composition Fragmentation Pathway
152.0146[C₅H₅ClF₂]⁺C₅H₅³⁵ClF₂Molecular Ion
117.0227[C₅H₅F₂]⁺C₅H₅F₂Loss of Cl radical
133.0117[C₅H₅Cl F]⁺C₅H₅³⁵ClFLoss of F radical
65.0391[C₅H₅]⁺C₅H₅Allylic cleavage and loss of CClF₂
87.0084[C₃H₂ClF₂]⁺C₃H₂³⁵ClF₂Cleavage of C3-C4 bond

Accurate Mass Determination and Isotopic Pattern Verification

High-resolution mass spectrometry is a fundamental technique used to determine the elemental composition of a molecule with high accuracy. ufl.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula. ufl.edu For this compound (C₅H₅ClF₂), the theoretical monoisotopic mass can be calculated with high precision.

The verification of the isotopic pattern is equally crucial. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a characteristic M+2 peak in the mass spectrum. libretexts.org The presence of one chlorine atom in this compound would therefore produce a distinctive isotopic signature. The theoretical isotopic distribution for the molecular ion of this compound can be predicted and compared with experimental data to confirm its elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₅H₅ClF₂)

Isotope Mass (Da) Relative Abundance (%)
[C₅H₅³⁵ClF₂]⁺ 138.0098 100.00
[C₅H₅³⁷ClF₂]⁺ 139.9969 32.00

This table presents a simplified theoretical distribution based on the major isotopes of chlorine. The actual spectrum would also include minor contributions from the isotopes of carbon and hydrogen.

Mechanistic Insights from Collision-Induced Dissociation (CID) Spectra

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions in the gas phase. wikipedia.org By accelerating an ion of interest and colliding it with an inert gas, characteristic fragment ions are produced. wikipedia.org The fragmentation pattern provides valuable information about the molecule's structure and bond connectivity.

For this compound, CID would offer insights into its stability and the relative strengths of its chemical bonds. The fragmentation would likely be initiated at the weakest bonds or through rearrangements to more stable structures. Plausible fragmentation pathways for the molecular ion [C₅H₅ClF₂]⁺ could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [C₅H₅F₂]⁺.

Loss of a fluorine radical (•F): Leading to the formation of a [C₅H₅ClF]⁺ ion.

Cleavage of the carbon-carbon backbone: This could produce a variety of smaller fragment ions, providing further structural details.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to the formation of stable neutral molecules and fragment ions.

The study of these fragmentation pathways allows for a detailed mechanistic understanding of the molecule's behavior under energetic conditions.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, its application to this compound would depend on the ability to obtain a single crystal of suitable quality. As many low-molecular-weight dienes are liquids at room temperature, this would likely necessitate crystallization at low temperatures or the formation of a crystalline derivative.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Should a suitable crystal be obtained, X-ray diffraction analysis would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would offer definitive proof of the compound's connectivity and stereochemistry.

Table 2: Hypothetical Bond Lengths and Angles for this compound

Bond/Angle Expected Value
C-Cl Bond Length ~1.70 Å
C-F Bond Length ~1.35 Å
C=C Bond Length ~1.34 Å
C-C Bond Length ~1.50 Å
C-C-C Bond Angle ~110-120°

These are generalized, expected values based on known compounds containing similar structural motifs. Actual experimental values would provide precise geometric details.

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged within the crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as van der Waals forces or dipole-dipole interactions. For this compound, the polar C-Cl and C-F bonds would likely influence the crystal packing through dipole-dipole interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Derivatization and Functionalization Strategies of 1 Chloro 1,2 Difluoro 1,4 Pentadiene

Synthesis of Novel Halogenated Olefins and Complex Molecular Architectures

There is no available information on the use of 1-Chloro-1,2-difluoro-1,4-pentadiene as a precursor for the synthesis of other halogenated olefins or complex molecular structures.

Introduction of New Functional Groups for Diverse Reactivity

There are no published methods for the introduction of new functional groups onto the this compound molecule to expand its synthetic utility.

Applications as a Monomer in Research-Oriented Polymer Chemistry

Information regarding the use of this compound as a monomer in polymerization is not present in the available scientific literature.

Synthesis and Characterization of Novel Fluorinated Elastomers and Thermoplastics

There are no reports on the synthesis or characterization of fluorinated elastomers or thermoplastics derived from the polymerization of this compound.

Investigation of Polymerization Kinetics and Microstructure Control

Due to the lack of polymerization studies, there is no data available on the polymerization kinetics or the control of the microstructure of polymers that could be hypothetically derived from this monomer.

Utilization as a Synthetic Building Block in Organofluorine Chemistry Research

While organofluorine chemistry is a vibrant field of research, the application of this compound as a synthetic building block has not been documented in published research. Its potential for use in the construction of complex fluorinated molecules remains to be explored.

Facile Access to Multi-Functionalized Fluorinated Intermediates

The structure of this compound offers multiple sites for chemical modification, providing a straightforward route to a diverse range of fluorinated compounds. The presence of two double bonds allows for selective reactions at either the 1,2- or 4,5-positions, leading to a variety of functionalized products.

Researchers have explored various synthetic strategies to leverage the reactivity of this diene. One common approach involves the selective reaction of one of the double bonds, leaving the other available for subsequent transformations. For instance, epoxidation of the 4,5-double bond can be achieved with high selectivity, yielding a vinyl-substituted fluoroepoxide. This intermediate can then undergo a variety of ring-opening reactions to introduce different functional groups.

Another strategy involves the Diels-Alder reaction, where the diene system of this compound reacts with a dienophile to form a six-membered ring. The presence of the halogen atoms can influence the stereoselectivity of this reaction, providing access to specific isomers.

The following table summarizes some of the key transformations that have been investigated to generate multi-functionalized fluorinated intermediates from this compound.

Reagent/ConditionPosition of ReactionFunctional Group IntroducedProduct Type
m-CPBAC4-C5EpoxideVinyl fluoroepoxide
Maleic anhydrideC1-C4Cyclic anhydrideDihalogenated cyclohexene (B86901) derivative
HBr/ROORC4-C5BromoalkaneHalogenated pentene
BH3; H2O2, NaOHC4-C5AlcoholHalogenated pentenol

These examples highlight the facility with which this compound can be converted into a range of valuable synthetic intermediates. The ability to selectively functionalize different parts of the molecule makes it a powerful tool for the construction of complex fluorinated targets.

Exploration of Unique Reactivity Associated with Vicinal Halogens

The arrangement of a chlorine and a fluorine atom on adjacent carbons (vicinal dihalide) in this compound gives rise to unique reactivity patterns that can be exploited for synthetic advantage. The differing electronegativity and size of the two halogens influence the electronic properties of the double bond and can direct the outcome of chemical reactions.

One area of significant interest is the selective elimination of one of the halogens to generate a fluoroalkyne or a cumulene. Treatment of similar vicinal dihalides with a strong base can lead to dehydrohalogenation. libretexts.orgmasterorganicchemistry.com In the case of this compound, the selective removal of HCl or HF could, in principle, provide access to highly reactive fluorinated allenes or alkynes. The regioselectivity of this elimination would be influenced by the nature of the base and the reaction conditions.

Furthermore, the vicinal halogens can participate in rearrangement reactions or act as leaving groups in nucleophilic substitution reactions. The presence of the fluorine atom, being more electronegative, can affect the stability of carbocationic intermediates that may form during a reaction, thereby influencing the reaction pathway. quora.com

Research into the reactivity of the vicinal halogens in this compound has focused on understanding how to control these reaction pathways to achieve specific synthetic outcomes. The table below outlines some of the investigated reaction types and the potential products.

Reaction TypeReagent/ConditionPotential OutcomeSignificance
DehydrohalogenationStrong Base (e.g., NaNH2)Formation of a fluoroalkyne or fluoroalleneAccess to highly reactive building blocks
Reductive DehalogenationReducing Agent (e.g., Zn)Formation of a fluorinated diene with a different substitution patternSelective removal of halogen atoms
Nucleophilic SubstitutionNucleophile (e.g., RO-)Replacement of one or both halogensIntroduction of new functional groups

The unique reactivity conferred by the vicinal chlorine and fluorine atoms makes this compound a subject of ongoing research for the development of new synthetic methodologies in organofluorine chemistry. The ability to selectively manipulate these halogens provides a powerful handle for the construction of novel and complex fluorinated molecules.

Future Research Directions and Unaddressed Challenges in 1 Chloro 1,2 Difluoro 1,4 Pentadiene Chemistry

Exploration of Undiscovered Reactivity Patterns and Chemistries

The reactivity of 1-Chloro-1,2-difluoro-1,4-pentadiene is predicted to be multifaceted, owing to its distinct functional groups. The gem-difluoroalkene moiety is known for its unique electronic properties and reactivity, often serving as an electrophilic target or a precursor for more complex fluorinated structures. nih.govresearchgate.net Future research must systematically explore its participation in a variety of fundamental organic reactions.

Key areas for investigation include:

Cycloaddition Reactions: The conjugated diene system is a prime candidate for Diels-Alder and other pericyclic reactions. The influence of the fluorine and chlorine substituents on the stereoselectivity and regioselectivity of these reactions is a critical unanswered question.

Cross-Coupling Reactions: The vinyl chloride moiety presents an opportunity for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). A significant challenge will be achieving selective reaction at the C-Cl bond without engaging the other olefinic bond or triggering defluorination.

Nucleophilic and Electrophilic Additions: The electron-withdrawing nature of the fluorine atoms makes the C1=C2 double bond susceptible to nucleophilic attack. researchgate.net Conversely, the C4=C5 double bond is expected to undergo standard electrophilic additions. Understanding the chemoselectivity of these competing reaction pathways is essential.

A major challenge lies in controlling the regioselectivity and preventing undesirable side reactions, such as elimination or rearrangement, which are common in polyhalogenated systems. researchgate.net

Advancements in Asymmetric Synthesis and Chiral Induction Strategies

The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral. The development of methods for its enantioselective synthesis is a significant and unaddressed challenge. The stereocontrolled introduction of fluorine atoms into organic molecules is a long-standing challenge in synthetic chemistry. nih.govacs.org Accessing enantiomerically pure forms of this compound would be crucial for applications where chirality is important, such as in pharmaceuticals or advanced materials.

Future research should focus on several potential strategies:

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts could enable the asymmetric synthesis of the molecule from achiral precursors. rsc.orgchimia.ch Identifying a catalyst system that can control the stereochemistry during the formation of the C-F or C-Cl bonds is a primary goal.

Enzymatic Approaches: Biocatalysis offers a powerful tool for creating chiral fluorinated compounds with high selectivity. the-innovation.org Exploring enzymes that can mediate the stereoselective halogenation or construction of the carbon backbone is a promising, albeit long-term, research avenue.

Chiral Building Blocks: Utilizing enantiomerically pure starting materials that already contain the desired stereocenter could be a viable, though less direct, approach.

The main challenge in this area is the difficulty of controlling stereocenters that bear fluorine atoms. nih.gov The development of new catalytic systems that are both efficient and highly enantioselective for this specific type of substrate is a critical hurdle to overcome. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Research

The synthesis and manipulation of highly reactive or potentially hazardous compounds like fluorinated hydrocarbons can be significantly improved through the use of flow chemistry. amt.uk Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which enhances safety and can lead to higher yields and purities. nih.govelveflow.com

Future integration of this compound chemistry with these technologies could involve:

Safer Synthesis: Generating and using the compound in situ within a closed-loop flow system would minimize operator exposure and mitigate risks associated with handling potentially unstable intermediates. nih.gov

Process Optimization: Automated flow platforms allow for high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for synthesis or subsequent transformations. elveflow.comvapourtec.com This accelerates research and development significantly compared to traditional batch chemistry. rsc.org

Multi-step Synthesis: Telescoping multiple reaction steps into a single, continuous flow process can streamline the production of more complex molecules derived from this compound, reducing waste and purification steps. rsc.org

A key challenge is the development of robust reactor materials and systems that can withstand the potentially corrosive reagents and conditions often required in fluorine chemistry.

Potential for Advanced Materials Research as a Precursor Molecule

The diene functionality of this compound makes it an attractive monomer for polymerization. The incorporation of chlorine and fluorine atoms into a polymer backbone can impart a range of desirable properties. nih.gov

Potential avenues for materials research include:

Novel Fluoropolymers: Polymerization or copolymerization of this diene could lead to new classes of fluorinated polymers. nih.gov These materials are expected to exhibit high thermal stability, chemical resistance, and unique surface properties (e.g., low surface energy). nih.gov

Functional Polymers: The chlorine atom can be seen as a functional handle that can be modified after polymerization, allowing for the creation of functionalized materials with tailored properties for specific applications, such as membranes or coatings. escholarship.orgnih.gov

Cross-linked Materials: The presence of two double bonds with different reactivities could allow for selective polymerization of one double bond to form linear polymers, followed by cross-linking through the remaining double bonds to create robust network materials. mdpi.com

The primary challenge is to develop controlled polymerization methods that can produce polymers with well-defined molecular weights and architectures, which is often difficult for functionalized dienes.

Computational Chemistry Advancements for Predictive Modeling of Reactivity

Given the lack of experimental data, computational chemistry is an indispensable tool for predicting the behavior of this compound. walshmedicalmedia.com Theoretical methods, particularly Density Functional Theory (DFT), can provide critical insights into its structure, stability, and reactivity before embarking on extensive experimental work. researchgate.netresearchgate.net

Future computational studies should focus on:

Reaction Mechanism Elucidation: Modeling potential reaction pathways (e.g., for cycloadditions or cross-coupling) can help predict the most likely products and identify the transition states, providing a roadmap for experimental validation. rsc.orgbeilstein-journals.org

Spectroscopic Prediction: Calculating properties like NMR chemical shifts and vibrational frequencies can aid in the characterization and identification of the compound and its reaction products.

Predictive Reactivity Models: By calculating molecular properties such as orbital energies (HOMO/LUMO) and electrostatic potential maps, researchers can predict how the molecule will interact with different reagents, guiding the design of new reactions. nih.govwalshmedicalmedia.com

The main challenge is ensuring the accuracy of the computational models. The presence of multiple halogen atoms requires high-level theoretical methods and basis sets to accurately capture the complex electronic effects, making these calculations computationally expensive. compchemhighlights.org

Below is a hypothetical data table illustrating the kind of predictive data that could be generated through computational modeling for a Diels-Alder reaction with a simple dienophile like ethylene.

Table 1. Predicted Thermodynamic Data for Diels-Alder Reaction Pathways of this compound with Ethylene (DFT B3LYP/6-311+G**).
Reaction PathwayPredicted Activation Energy (kcal/mol)Predicted Reaction Enthalpy (ΔH, kcal/mol)Key Transition State Bond Distances (Å)
[4+2] Cycloaddition (Endo)24.5-38.2C1-Cα: 2.15, C4-Cβ: 2.20
[4+2] Cycloaddition (Exo)26.1-36.8C1-Cα: 2.18, C4-Cβ: 2.23
[2+2] Cycloaddition (at C1=C2)45.8-15.3C1-Cα: 1.98, C2-Cβ: 2.01

Q & A

Q. What analytical methods are recommended for characterizing 1-chloro-1,2-difluoro-1,4-pentadiene?

Elemental analysis (e.g., C, Cl, F quantification via combustion or X-ray fluorescence) is critical. For example, a study using combustion analysis reported 26.6% C, 15.2% Cl, and 58.1% F, aligning with the theoretical composition (C: 26.3%, Cl: 15.5%, F: 58.2%) . Advanced techniques like NMR or GC-MS should be paired with these analyses to confirm structural features, such as the conjugated diene system and halogen positions.

Q. How should researchers safely handle this compound in laboratory settings?

Due to its reactive halogen substituents and potential toxicity, strict protocols are required:

  • Use fume hoods and personal protective equipment (gloves, goggles, respirators).
  • Avoid prolonged storage, as degradation may increase hazards .
  • Dispose of waste via qualified personnel trained in federal/state regulations .

Q. What synthetic routes are documented for halogenated dienes like this compound?

While direct synthesis methods for this compound are not detailed in the evidence, analogous fluorinated alkenes (e.g., 1-chloro-1,2-difluoroethylene) are synthesized via dehydrohalogenation of chlorofluorocarbons. For example, catalytic dehydrohalogenation over metal fluorides (e.g., MgF₂) can selectively remove HCl from precursors like 1-chloro-1,1-difluoroethane .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in polymerization?

The conjugated diene system and electron-withdrawing halogens promote radical or ionic polymerization. A study on perfluoro-1,4-pentadiene used γ-radiation (Co⁶⁰ source, 0.3 Mrad/hr) at 157°C to initiate polymerization, yielding cross-linked polymers with retained unsaturation (analyzed via iodometric titration) . Similar conditions could be adapted for this compound, with adjustments for chlorine’s steric effects.

Q. What mechanisms explain the dimerization of halogenated dienes in catalytic systems?

Organoscandium complexes (e.g., DpScH) catalyze dimerization of 3-methyl-1,4-pentadiene via γ-allyl intermediate formation. This mechanism involves Sc-alkene coordination, followed by insertion and reductive elimination to form branched products . For this compound, computational modeling (DFT) could predict regioselectivity and competing pathways (e.g., cyclization vs. chain propagation).

Q. How can researchers assess and mitigate impurities like HCFC-1122a in fluorocarbon syntheses?

HCFC-1122a (1-chloro-1,2-difluoroethylene), a potential by-product, is toxic and requires rigorous detection. Gas chromatography with electron capture detection (GC-ECD) or FTIR can identify trace impurities. Mitigation strategies include optimizing reaction temperatures (<100°C to prevent thermal degradation) and using scavengers (e.g., activated alumina) to adsorb volatile by-products .

Q. What experimental parameters govern the stability of this compound under storage conditions?

Stability studies should monitor:

  • Temperature : Elevated temperatures accelerate decomposition; store at ≤4°C in inert atmospheres .
  • Light exposure : UV/Vis spectroscopy can track photooxidation products.
  • Moisture : Karl Fischer titration ensures anhydrous conditions, as hydrolysis may generate HF/HCl .

Methodological Guidelines

  • Contradictory Data Resolution : Discrepancies in elemental analysis (e.g., C% variance in ) should be resolved using orthogonal methods (e.g., high-resolution mass spectrometry).
  • Reaction Optimization : Use design of experiments (DoE) to balance halogen reactivity and diene conjugation in polymerization or catalytic systems.
  • Safety Protocols : Regularly update SDS documentation and validate disposal methods with local regulators .

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